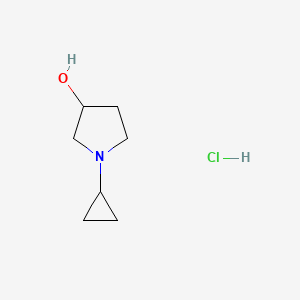

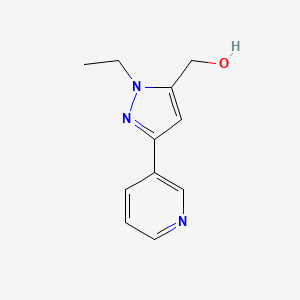

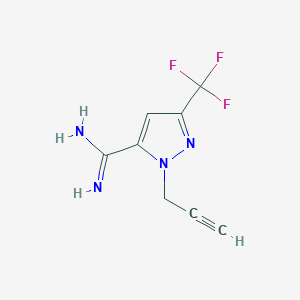

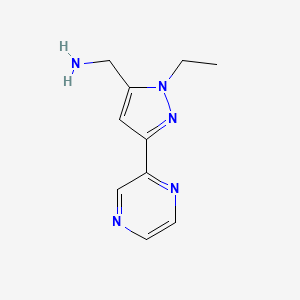

![molecular formula C12H19N3 B1480832 6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-78-7](/img/structure/B1480832.png)

6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . Pyrazoles are widely used in the synthesis of various pharmaceuticals and organic materials due to their diverse biological activities .

Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . Another common method is the reaction of diazo compounds with nucleophiles .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole” would have additional functional groups attached to this basic ring structure.Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including nucleophilic and electrophilic substitutions . They can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their specific structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188°C .Applications De Recherche Scientifique

Synthesis of Poly(pyrazolyl)Borates

Poly(pyrazolyl)borates are versatile ligands used in coordination chemistry. The introduction of bulky substituents like tert-butyl groups in pyrazoles has led to the development of second-generation poly(pyrazolyl)borates, which allow for the isolation of metal complexes with vacant coordination positions . These complexes are pivotal in catalytic processes, and the compound can be utilized to synthesize strongly encumbered poly(pyrazolyl)borates with reduced donating ability .

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives, including 6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole , are highly valued. They serve as core elements in small molecules that exhibit a wide range of biological activities. These activities include antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Agricultural Chemistry

The pyrazole structure is also significant in agricultural chemistry. It is found in various agrochemicals due to its ability to act as a directing and transforming group in organic synthesis . This makes it an essential component in the development of new materials and products for agricultural applications.

Drug Discovery

Pyrazole derivatives are crucial in the discovery of new drugs. Their structural versatility allows them to interact with various biological targets, making them suitable candidates for drug development. The compound can be used to create novel drug candidates with potential therapeutic effects .

Organometallic Chemistry

In organometallic chemistry, 6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole can be used to synthesize metal complexes with unique properties. These complexes can be applied in various reactions, including carbene or nitrene C−H insertion, polymerization, or carbonyl derivatizations .

Enzymatic Model Studies

Poly(pyrazolyl)borates derived from pyrazole compounds have been used as models for enzymes. They help in understanding the catalytic mechanisms of enzymes and in designing enzyme mimics for industrial and research purposes .

Each of these applications demonstrates the compound’s versatility and importance in scientific research. The ability to fine-tune the electronic and steric properties of metal complexes through the introduction of appropriate groups on the heterocyclic rings of pyrazoles, such as 6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole , is particularly valuable in advancing the field of coordination chemistry and catalysis .

Mécanisme D'action

Target of Action

Many imidazo[1,2-b]pyrazole derivatives are known to interact with various kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, metabolism, and signal transduction.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-tert-butyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-9(2)14-6-7-15-11(14)8-10(13-15)12(3,4)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTUNTJJLANNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN2C1=CC(=N2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.